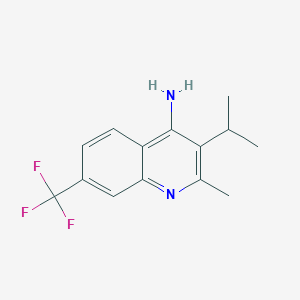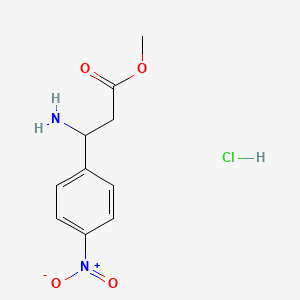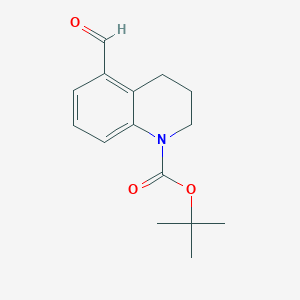
3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its dihydroisoquinoline core, which is substituted with methoxy groups at the 6 and 7 positions and a 2-methylbutyl group at the 1 position. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For example, the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid can yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.
科学的研究の応用
3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, such as Parkinson’s disease and cancer.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,4-dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in neurotransmitter metabolism, which can have therapeutic implications for neurological disorders .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with a similar structure but different substituents.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Another isoquinoline derivative with methoxy groups at the 6 and 7 positions.
1-Methyl-3,4-dihydroisoquinoline: A compound with a methyl group at the 1 position instead of the 2-methylbutyl group.
Uniqueness
3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
20232-65-9 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C16H23NO2/c1-5-11(2)8-14-13-10-16(19-4)15(18-3)9-12(13)6-7-17-14/h9-11H,5-8H2,1-4H3 |
InChIキー |
YOUNAVYUPVYFAI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC1=NCCC2=CC(=C(C=C21)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)




![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)







![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)
